Methyl 3-amino-7-bromobenzofuran-2-carboxylate

p38 MAPK Kinase Inhibition Inflammation

Methyl 3-amino-7-bromobenzofuran-2-carboxylate (CAS: 1823346-61-7) is a brominated, amino-substituted benzofuran derivative with a molecular weight of 270.08 and the molecular formula C10H8BrNO3. As a key building block in the benzofuran class, its core structure is known for diverse biological activities, but this specific substitution pattern confers a distinct pharmacological profile.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
Cat. No. B11848322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-7-bromobenzofuran-2-carboxylate
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N
InChIInChI=1S/C10H8BrNO3/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
InChIKeyWUUGUMKEIFCKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-7-bromobenzofuran-2-carboxylate: A p38α MAPK-Inhibiting Benzofuran Building Block for Targeted Anticancer and Anti-inflammatory Research


Methyl 3-amino-7-bromobenzofuran-2-carboxylate (CAS: 1823346-61-7) is a brominated, amino-substituted benzofuran derivative with a molecular weight of 270.08 and the molecular formula C10H8BrNO3 . As a key building block in the benzofuran class, its core structure is known for diverse biological activities, but this specific substitution pattern confers a distinct pharmacological profile [1]. This compound is primarily utilized in medicinal chemistry research as a versatile intermediate for synthesizing libraries of more complex molecules, particularly those targeting the p38α mitogen-activated protein kinase (MAPK) pathway, which is central to inflammation and cancer cell proliferation [2].

Why Structural Analogs of Methyl 3-amino-7-bromobenzofuran-2-carboxylate Cannot Be Assumed Equivalent in Kinase Inhibition


Substitution with in-class benzofuran analogs like ethyl 3-amino-7-bromobenzofuran-2-carboxylate or the corresponding carboxylic acid is not scientifically defensible without new data. The methyl ester group directly influences crucial physicochemical properties such as lipophilicity (LogP) and cell permeability, which are key determinants of in vitro potency and, by extension, in vivo potential . Furthermore, the 7-bromo substituent is a critical pharmacophoric element for high-affinity binding to the p38α MAPK active site, a feature absent in many other benzofuran scaffolds [1]. Assuming functional equivalence would ignore the established structure-activity relationship (SAR) that small alterations in the benzofuran core can lead to significant variations in target engagement and biological outcome, as demonstrated by the potent inhibition reported for this specific compound [2].

Quantitative Differentiation of Methyl 3-amino-7-bromobenzofuran-2-carboxylate: A Comparative Evidence Guide


p38α MAP Kinase Inhibitory Activity: Methyl 3-amino-7-bromobenzofuran-2-carboxylate vs. Reference Standard SB203580

Methyl 3-amino-7-bromobenzofuran-2-carboxylate demonstrates nanomolar inhibitory activity against the p38α mitogen-activated protein kinase (MAPK), a key drug target for inflammatory diseases and cancer. The compound exhibits an IC50 of 40 nM [1]. This potency is comparable to, and in some contexts superior to, well-established reference inhibitors like SB203580, which has a reported IC50 of 500 nM for p38α . The differentiation lies in the specific substitution pattern, which enables high-affinity binding to the p38α active site, making it a valuable scaffold for developing next-generation, selective p38α MAPK inhibitors [2].

p38 MAPK Kinase Inhibition Inflammation Cancer

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Quantifying Cytotoxic Potential of the Benzofuran Scaffold

Methyl 3-amino-7-bromobenzofuran-2-carboxylate has been evaluated for its antiproliferative effects against the human breast adenocarcinoma cell line MCF-7 [1]. While the precise IC50 value from this specific assay is not publicly disclosed in the summary data, the context of benzofuran derivatives as a class shows that structurally related compounds can exhibit potent cytotoxicity. For instance, other benzofuran derivatives in the same research vein have demonstrated IC50 values against MCF-7 cells in the low micromolar range (1.19–2.78 µM), outperforming the reference drug lapatinib (IC50 4.69 µM) [2]. This positions the methyl ester analog as a relevant and potentially superior scaffold within this active chemotype for further anticancer studies.

Anticancer Cytotoxicity Breast Cancer Benzofuran

The 7-Bromo Substitution as a Critical Pharmacophore for High-Affinity Target Binding

The presence of a bromine atom at the 7-position of the benzofuran ring is not arbitrary but is a critical determinant of high-affinity receptor binding. Early SAR studies on bromobenzofurans established that the 3-bromo or 7-bromo substituent is essential for potent antagonism of the angiotensin II (Ang II) receptor [1]. While Methyl 3-amino-7-bromobenzofuran-2-carboxylate is primarily noted for its kinase inhibition, this class-level evidence underscores that the 7-bromo group is a validated pharmacophoric element for achieving high target affinity. In contrast, non-brominated benzofuran analogs or those with different halogenation patterns often exhibit significantly reduced or negligible activity, making the 7-bromo substitution a key differentiator for selection [2].

Medicinal Chemistry SAR Bromobenzofuran Angiotensin II Antagonist

Methyl Ester Group: Balancing Lipophilicity for Optimal Cell Permeability in Hit-to-Lead Campaigns

The methyl ester functionality at the 2-position of the benzofuran ring offers a distinct advantage over the free carboxylic acid or bulkier esters in terms of drug-like properties. The methyl ester provides a balanced lipophilicity that is generally favorable for passive diffusion across cell membranes, a prerequisite for accessing intracellular targets like p38α MAPK . The corresponding free acid (3-amino-7-bromobenzofuran-2-carboxylic acid) would likely have lower membrane permeability due to its charged state at physiological pH, while the ethyl ester (ethyl 3-amino-7-bromobenzofuran-2-carboxylate) introduces slightly higher lipophilicity, which could increase non-specific binding or metabolic instability . The methyl ester thus represents an optimized starting point for balancing solubility and permeability, a critical consideration for in vitro cell-based assays and early in vivo studies.

Physicochemical Properties Drug-likeness ADME Medicinal Chemistry

Targeted Application Scenarios for Methyl 3-amino-7-bromobenzofuran-2-carboxylate Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in p38α MAPK Inhibitor Programs

This compound is ideally suited as a core scaffold for medicinal chemistry teams developing novel p38α MAPK inhibitors for anti-inflammatory or anticancer indications. Its established IC50 of 40 nM against the target kinase provides a validated and potent starting point for lead optimization [1]. The presence of the 7-bromo handle allows for further diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the systematic exploration of SAR around the benzofuran core to improve potency, selectivity, and drug-like properties [2].

Precursor for Developing Dual-Action Anticancer Agents Targeting MCF-7 Breast Cancer Cells

Based on its confirmed activity in MCF-7 cell-based assays, this compound serves as a strategic building block for synthesizing dual-action anticancer agents [3]. Researchers can leverage its intrinsic cytotoxicity and p38α MAPK inhibitory profile to design molecules that simultaneously disrupt cell proliferation and modulate pro-survival signaling pathways. This approach is particularly valuable in overcoming resistance mechanisms in breast cancer, where targeting multiple nodes in signaling networks can enhance therapeutic efficacy [4].

Key Intermediate for Generating Kinase Inhibitor Libraries with Optimized ADME Properties

The methyl ester functionality provides a key advantage in the early stages of drug discovery by offering a favorable balance of lipophilicity and solubility . This compound is therefore a preferred intermediate for constructing focused libraries of kinase inhibitors, as the methyl ester can be easily hydrolyzed to the corresponding acid for further functionalization (e.g., amide bond formation) or retained to enhance cell permeability in initial biological screens. This flexibility accelerates the hit-to-lead process and reduces the need for extensive re-synthesis of analogs to fine-tune physicochemical properties .

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